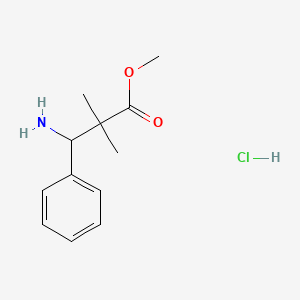

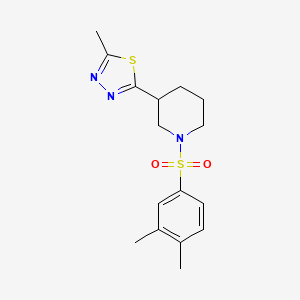

![molecular formula C13H23ClN4O B2628720 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride CAS No. 1423033-11-7](/img/structure/B2628720.png)

1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride, also known as CP-122,288, is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic applications. CP-122,288 belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects. In

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methods

Typically, these compounds are synthesized and then tested in vitro and in vivo to determine their biological activity. This involves biochemical assays, cell culture experiments, and sometimes animal studies.

Results

Some 1,2,4-oxadiazole derivatives have shown promise in preclinical studies, exhibiting significant activity against certain strains of bacteria or cancer cell lines .

Material Science

Summary

Oxadiazole derivatives are also used in material science, particularly in the creation of organic semiconductors, due to their electronic properties.

Methods

These compounds are incorporated into polymers or small molecules that form the active layer in electronic devices. Their performance is evaluated through electrical conductivity tests and device efficiency measurements.

Results

Materials incorporating oxadiazole units have been used to create efficient organic light-emitting diodes (OLEDs) and photovoltaic cells .

High-Energy Materials

Summary

The oxadiazole ring is a component in the design of high-energy materials due to its energetic nitrogen-oxygen bonds.

Methods

Synthesis of these materials follows standard organic chemistry procedures, and their energetic properties are assessed through calorimetry and sensitivity tests.

Results

Some oxadiazole-based compounds have been found to have favorable oxygen balance and positive heats of formation, making them suitable for energetic applications .

Chemical Research

Summary

In chemical research, oxadiazoles serve as building blocks for the synthesis of more complex molecules.

Methods

They are used in various chemical reactions, including cycloadditions and rearrangements, to create new compounds with potential applications.

Results

Research has led to the development of new synthetic methods and the discovery of novel compounds with unique properties .

Agricultural Chemistry

Summary

Oxadiazole derivatives are investigated for their use in agriculture, particularly as pesticides or herbicides.

Methods

These compounds are tested for their efficacy against various pests and weeds, and their environmental impact is also assessed.

Results

Some derivatives have shown potential as effective agents in controlling agricultural pests .

Veterinary Medicine

Summary

Similar to their use in human medicine, oxadiazole derivatives are sometimes explored for veterinary applications.

Methods

The compounds are tested for safety and efficacy in animals, often focusing on diseases that are common in livestock or pets.

Results

There have been instances where oxadiazole compounds have been effective in treating certain animal diseases .

Anticancer Research

Summary

Oxadiazole derivatives have been investigated for their anticancer properties. They are known to exhibit activity against various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells.

Methods

The anticancer activity is typically assessed using cell viability assays like the MTT assay, where the compound’s ability to inhibit cancer cell growth is quantified.

Results

Some oxadiazole compounds have demonstrated IC50 values in the range of 23.5–45.6 µM, indicating a moderate level of potency against cancer cells .

Vasodilator Development

Summary

Oxadiazoles can act as vasodilators, which are compounds that dilate blood vessels to reduce blood pressure.

Methods

The vasodilatory effects are evaluated using in vitro assays involving isolated blood vessel tissues or in vivo studies in animal models.

Results

While specific data on the compound is not available, oxadiazole derivatives have shown potential in relaxing vascular smooth muscles .

Anticonvulsant Formulations

Summary

The oxadiazole nucleus is explored for its anticonvulsant effects, potentially useful in treating epilepsy.

Methods

Anticonvulsant activity is tested through in vivo seizure models in animals, such as the maximal electroshock seizure (MES) test.

Results

Certain oxadiazole derivatives have been effective in preventing seizures in these models, suggesting their utility in epilepsy management .

Antidiabetic Agents

Summary

Research into oxadiazole derivatives includes their use as antidiabetic agents, aiming to control blood glucose levels.

Methods

These compounds are tested in diabetic animal models to evaluate their ability to lower blood sugar levels.

Results

Some derivatives have shown promising results in reducing blood glucose, indicating their potential as antidiabetic medications .

Energetic Material Synthesis

Summary

Oxadiazoles are used in the synthesis of high-energy materials due to their energetic nitrogen-oxygen bonds.

Methods

The synthesis involves standard organic chemistry techniques, and the energetic properties are assessed through calorimetry and sensitivity tests.

Results

Oxadiazole derivatives have shown favorable oxygen balance and positive heats of formation, making them suitable for energetic applications .

Pharmaceutical Compound Development

Summary

Oxadiazoles serve as pharmacophores or linkers in the development of various pharmaceutical compounds.

Methods

These compounds are synthesized and then incorporated into larger molecules, followed by biological activity testing.

Results

The incorporation of oxadiazole units has led to the creation of compounds with diverse biological activities .

Eigenschaften

IUPAC Name |

5-cyclohexyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O.ClH/c1-2-4-11(5-3-1)13-15-12(16-18-13)10-17-8-6-14-7-9-17;/h11,14H,1-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLFOEFDJNPIBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NO2)CN3CCNCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

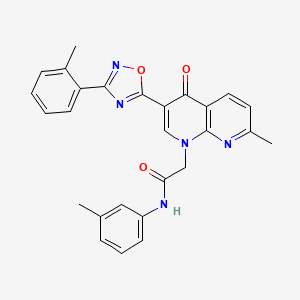

![N-(2-fluorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2628642.png)

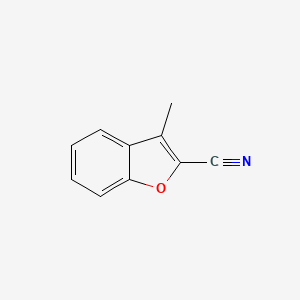

![[3-Amino-5-[(4-ethylphenyl)amino]-4-(propylsulfonyl)thien-2-yl](phenyl)methanone](/img/structure/B2628646.png)

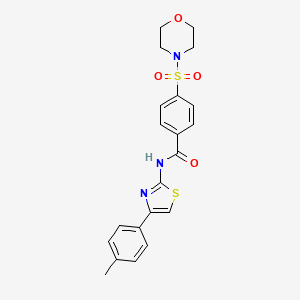

![(3-Methylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2628648.png)

![N-(7-Oxo-6-azaspiro[3.4]octan-2-yl)but-2-ynamide](/img/structure/B2628649.png)

![ethyl 2-((4-oxo-7-phenyl-3-(o-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2628653.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B2628658.png)